(3S)-3-(Boc-amino)-3-methylpiperidine
Overview
Description
(3S)-3-(Boc-amino)-3-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the third position of the piperidine ring. This compound is widely used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Boc-amino)-3-methylpiperidine typically involves the protection of the amino group in 3-methylpiperidine with a Boc group. One common method is to react 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(Boc-amino)-3-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent like dichloromethane.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Deprotection Reactions: The primary product is 3-methylpiperidine, with the Boc group removed.
Scientific Research Applications
(3S)-3-(Boc-amino)-3-methylpiperidine is used in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(Boc-amino)-3-methylpiperidine depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The Boc group provides stability during synthetic transformations and can be removed to reveal the free amino group, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Aminopyrrolidine, N1-BOC protected: This compound is similar in structure but has a pyrrolidine ring instead of a piperidine ring.
(S)-(-)-3-(BOC-Amino)pyrrolidine: Another similar compound with a pyrrolidine ring and a Boc-protected amino group.
Uniqueness
(3S)-3-(Boc-amino)-3-methylpiperidine is unique due to its specific piperidine ring structure and the presence of a methyl group at the third position. This structural feature imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFTJQKKCELGD-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCNC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-21-5 | |
Record name | (3S)-3-(Boc-Amino)-3-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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